2-Amino-2-ethyl-1,3-propanediol
Overview
Description
“2-Amino-2-ethyl-1,3-propanediol” is a chemical compound with the formula C5H13NO2 . It is also known by other names such as “2-Amino-1,3-dihydroxy-2-ethylpropane”, “AEPD”, and “2-Ethyl-2-aminopropanediol” among others . It is used as an emulsifying agent for oils, fats, and waxes, and as an absorbent for acidic gases CO2 and H2S .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-ethyl-1,3-propanediol” consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is IOAOAKDONABGPZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Amino-2-ethyl-1,3-propanediol” has a density of 1.1±0.1 g/cm3, a boiling point of 273.4±0.0 °C at 760 mmHg, and a flash point of 115.6±21.8 °C . It also has a molar refractivity of 31.8±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 109.8±3.0 cm3 .
Scientific Research Applications
Magnetic Cooling Refrigerants : A study by Manoli et al. (2008) used 2-amino-2-ethyl-1,3-propanediol in the synthesis of mixed-valent Mn supertetrahedra and planar discs. These complexes exhibited large magnetocaloric effects, making them highly suitable for low-temperature applications as cooling refrigerants.
Physical Property Measurements : The physical properties like densities, viscosities, and surface tensions of aqueous 2-amino-2-ethyl-1,3-propanediol solutions were studied by Yoon et al. (2002). These measurements are critical for industrial applications where these solutions are used.
Dissociation Constants and Thermodynamics : Research by Hamborg & Versteeg (2009) determined the dissociation constants of protonated 2-amino-2-ethyl-1,3-propanediol. This information is essential for chemical processes where pH control is necessary.
Immunosuppressant Applications : A compound containing 2-amino-2-ethyl-1,3-propanediol was explored for its immunosuppressive action, useful in medical and pharmaceutical fields, particularly in organ or bone marrow transplantation and autoimmune diseases, as reported in a 1993 study.
Thermal Conductivity Measurements : The thermal conductivities of 2-amino-2-ethyl-1,3-propanediol were measured by Zhang & Xu (2001). These measurements are crucial for applications in energy storage and thermal management.
Synthetic Antibiotics Precursor : As highlighted by Andreeßen & Steinbüchel (2011), 2-amino-2-ethyl-1,3-propanediol has been used as a precursor in the synthesis of synthetic antibiotics since the 1940s.
DNA Stabilization in Irradiation Studies : A study by Śmiałek et al. (2015) investigated ethylenediaminetetraacetic acid (EDTA) and 2-amino-2-(hydroxymethyl)-1,3-propanediol for their interactions with radiation, indicating potential influence on experimental outcomes.
Safety And Hazards
properties
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAOAKDONABGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029150 | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Amino-2-ethyl-1,3-propanediol | |
CAS RN |
115-70-8 | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoethyl propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AEPD | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-ethylpropanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2-ETHYL-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ADF1987D4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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